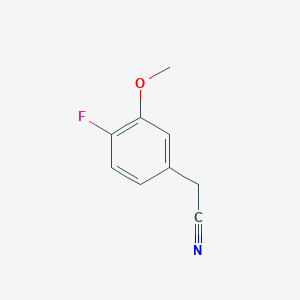

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850565-37-6 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxyphenylacetonitrile

A Note on Nomenclature: This guide details the properties of 3-Fluoro-4-methoxyphenylacetonitrile (CAS RN: 404-90-0) . It is believed that this is the compound of interest for researchers in the field, as extensive database searches for "4-Fluoro-3-methoxyphenylacetonitrile" consistently resolve to this isomer.

Introduction

As a Senior Application Scientist, it is crucial to underscore the growing importance of strategically fluorinated molecules in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a key tool for medicinal chemists.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxyphenylacetonitrile, a versatile building block in the synthesis of various pharmaceutical and agrochemical agents. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

3-Fluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile. The presence of the fluoro and methoxy groups on the phenyl ring, along with the acetonitrile moiety, imparts a unique combination of polarity and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)acetonitrile | PubChem[2] |

| CAS Number | 404-90-0 | ChemicalBook[3], ECHEMI[4] |

| Molecular Formula | C₉H₈FNO | PubChem[2] |

| Molecular Weight | 165.16 g/mol | PubChem[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)F | PubChem[2] |

| InChI Key | OFCMGCZEFVKTAN-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability.

Physical State and Appearance

3-Fluoro-4-methoxyphenylacetonitrile is typically a white to off-white crystalline solid at room temperature.[5]

Melting and Boiling Points

The melting and boiling points are critical parameters for purification and reaction condition selection.

| Property | Value | Conditions | Source |

| Melting Point | 46-48 °C | ChemicalBook[3], ECHEMI[4] | |

| Boiling Point | 99-105 °C | 0.5 Torr | ChemicalBook[5] |

| 270.6 °C | 760 mmHg (Predicted) | ECHEMI[4] |

The significant difference between the boiling points at reduced and atmospheric pressure highlights the compound's susceptibility to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.

Solubility

Solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.

| Solvent | Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic phenyl ring and the relatively nonpolar nature of the molecule limit its solubility in water. |

| Organic Solvents | Soluble | Readily dissolves in common organic solvents such as ethanol, methanol, acetone, and dichloromethane due to favorable intermolecular interactions. |

The poor aqueous solubility is a common characteristic of many drug-like molecules and often necessitates the use of co-solvents or formulation strategies in biological assays.

Experimental Protocols for Property Determination

To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-Fluoro-4-methoxyphenylacetonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Causality: A sharp melting point range (typically ≤ 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Boiling Point Determination (Microscale Method)

Given the high boiling point at atmospheric pressure, a microscale method under reduced pressure is advisable to prevent decomposition.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A small quantity of the compound is placed in the distillation flask along with a boiling chip.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is stabilized at a known value (e.g., 0.5 Torr).

-

Heating: The flask is gently heated in a suitable bath.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. Reducing the pressure lowers the temperature required to reach this point, thus preventing thermal degradation.

Solubility Assessment (Qualitative)

A straightforward qualitative assessment of solubility provides valuable initial information for reaction setup and further studies.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 3-Fluoro-4-methoxyphenylacetonitrile (e.g., 1-5 mg) is placed in a series of test tubes.

-

Solvent Addition: A known volume of each solvent to be tested (e.g., 1 mL of water, ethanol, acetone) is added to a separate test tube.

-

Mixing: The tubes are agitated (e.g., vortexed) for a set period.

-

Observation: The samples are visually inspected for the complete dissolution of the solid.

Causality: The principle of "like dissolves like" governs solubility. The ability of the solvent to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions determines the extent of dissolution.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylene protons of the acetonitrile group. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (nitrile) stretch |

| ~1600, ~1500 | C=C (aromatic) stretch |

| ~1250 | C-O (aryl ether) stretch |

| ~1100 | C-F stretch |

The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for 3-Fluoro-4-methoxyphenylacetonitrile would be observed at an m/z of approximately 165.16.

Synthesis and Reactivity

3-Fluoro-4-methoxyphenylacetonitrile is a valuable synthetic intermediate. A plausible synthetic route involves the cyanation of a corresponding benzyl halide.

Illustrative Synthetic Pathway:

Caption: A representative synthetic route to 3-Fluoro-4-methoxyphenylacetonitrile.

The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for further chemical exploration.

Applications in Drug Discovery and Development

Substituted phenylacetonitriles are prevalent scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents in 3-Fluoro-4-methoxyphenylacetonitrile make it an attractive starting material for the synthesis of novel bioactive compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

Workflow for Utilizing 3-Fluoro-4-methoxyphenylacetonitrile in Drug Discovery:

Caption: A typical workflow for the application of 3-Fluoro-4-methoxyphenylacetonitrile in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxyphenylacetonitrile. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

3-Fluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it a compound of significant interest for researchers aiming to develop novel molecules with tailored biological activities. This guide provides a solid foundation of its core characteristics to facilitate its informed and effective application.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-4-METHOXYPHENYLACETONITRILE | 404-90-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 404-90-0 CAS MSDS (3-FLUORO-4-METHOXYPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive compounds. The presence of fluorine can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3] Within this context, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile emerges as a valuable and versatile chemical intermediate. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive nitrile moiety, provides a trifecta of functional handles for synthetic elaboration, making it a sought-after building block in the synthesis of complex pharmaceutical agents.[] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

Molecular Formula: C₉H₈FNO[5]

Molecular Weight: 165.16 g/mol [5]

CAS Number: 850565-37-6[5]

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group at the 4-position, a methoxy group at the 3-position, and an acetonitrile group at the 1-position. This specific arrangement of substituents dictates its reactivity and potential applications in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FNO | [5] |

| Molecular Weight | 165.16 g/mol | [5] |

| CAS Number | 850565-37-6 | [5] |

| Appearance | White to off-white solid | General Observation |

| Purity | ≥97% | [5] |

Synthesis of this compound: A Methodological Overview

The synthesis of phenylacetonitrile derivatives often involves the reaction of a corresponding benzyl halide with a cyanide salt. A general and reliable method for compounds of this class is the nucleophilic substitution of a benzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent.

While a specific peer-reviewed synthesis for this compound is not prominently available, a highly analogous and established procedure for a similar isomer, p-methoxyphenylacetonitrile, provides a robust framework for its preparation. This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the halide from the benzylic carbon.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the well-established synthesis of methoxyphenylacetonitriles and can be applied for the preparation of this compound from the corresponding 1-(chloromethyl)-4-fluoro-3-methoxybenzene.

Step 1: Preparation of 1-(chloromethyl)-4-fluoro-3-methoxybenzene

The starting benzyl chloride can be prepared from the corresponding 4-fluoro-3-methoxybenzyl alcohol by reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.

Step 2: Cyanation Reaction

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 1-(chloromethyl)-4-fluoro-3-methoxybenzene in a suitable solvent (e.g., acetone or acetonitrile) is prepared.

-

A slight molar excess of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the flask. The use of a catalyst such as sodium iodide (NaI) can facilitate the reaction.[6]

-

The reaction mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbons of the benzene ring, the nitrile carbon, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 165.16 g/mol . Fragmentation patterns will likely involve the loss of the cyano group and other characteristic fragments of the substituted benzene ring.

Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] The presence of the nitrile group allows for its conversion into other important functional groups such as carboxylic acids, amines, and amides, which are common moieties in drug molecules.

The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in areas where the modulation of metabolic stability and receptor binding affinity is critical. The strategic placement of the fluorine and methoxy groups can influence the electronic properties of the aromatic ring and provide opportunities for specific interactions with biological targets.[1][2]

While specific drugs synthesized directly from this intermediate are not yet widely documented in the public domain, its structural motifs are present in various classes of bioactive compounds, suggesting its potential utility in the development of new treatments for a range of diseases.

Conclusion

This compound stands as a valuable building block for medicinal chemists and drug development professionals. Its well-defined molecular structure and the presence of multiple reactive sites offer significant synthetic versatility. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of strategically functionalized intermediates like this compound in accelerating the drug discovery process is poised to become even more critical.

References

Solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxy-4-fluorobenzyl Cyanide in Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful downstream applications. 3-Methoxy-4-fluorobenzyl cyanide, a substituted aromatic nitrile, is a versatile intermediate in the synthesis of various target molecules. Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Methoxy-4-fluorobenzyl cyanide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 3-Methoxy-4-fluorobenzyl cyanide, with its combination of polar and nonpolar moieties, suggests a nuanced solubility profile.

Molecular Structure:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.[2]

-

Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[3]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bonding.[4]

-

Fluorine Atom (-F): The high electronegativity of fluorine creates a dipole moment, increasing the polarity of the molecule.

Given these features, 3-Methoxy-4-fluorobenzyl cyanide is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited due to the presence of the polar functional groups. The melting point of 3-Methoxy-4-fluorobenzyl cyanide is 49-50 °C.[5]

Theoretical Solubility Framework

The interplay of functional groups in 3-Methoxy-4-fluorobenzyl cyanide dictates its interaction with different solvent classes. The following diagram illustrates the expected solubility trends based on solvent polarity.

Caption: Predicted solubility of 3-Methoxy-4-fluorobenzyl cyanide in different solvent classes.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[6][7]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of 3-Methoxy-4-fluorobenzyl cyanide.

Materials:

-

3-Methoxy-4-fluorobenzyl cyanide

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 3-Methoxy-4-fluorobenzyl cyanide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[6]

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Methoxy-4-fluorobenzyl cyanide. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[9][10]

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format. The following table provides a template for reporting the solubility of 3-Methoxy-4-fluorobenzyl cyanide in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, along with a detailed, field-proven protocol for its experimental determination using the shake-flask method. By combining theoretical understanding with rigorous experimental practice, researchers can confidently handle and utilize this important chemical intermediate in their synthetic endeavors.

References

- 1. chem.ws [chem.ws]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Methoxy-4-fluorobenzyl cyanide | 850565-37-6 [amp.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS No. 850565-37-6), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation. We will explore the causal relationships between the molecule's structure and its spectral output, offering a self-validating framework for its identification and purity assessment. This guide is designed for researchers, process chemists, and quality control analysts who require a robust, first-principles understanding of this compound's analytical signature. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in established physicochemical principles and authoritative references.

Introduction: The Analytical Imperative

This compound is a substituted phenylacetonitrile derivative with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] Its structural motifs—a fluorinated aromatic ring, a methoxy ether, and a nitrile group—make it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups is critical to its reactivity and the ultimate efficacy of the final drug product.

The presence of structural isomers, such as 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (CAS No. 404-90-0), necessitates an unambiguous and multi-faceted analytical approach.[2] Relying on a single technique is insufficient; only the congruent testimony of several orthogonal methods can provide the requisite confidence in identity and purity. This guide establishes a benchmark for such an analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; residual proton signals from the solvent must not obscure key analyte resonances.[3]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly in the aromatic region.[4]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., WALTZ-16) to produce singlets for all carbons, simplifying the spectrum.[4] A sufficient number of scans (e.g., 512 or more) is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the methoxy protons, and the benzylic methylene protons. The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Causality |

| H8 (-CH₂CN) | ~3.75 | s (singlet) | N/A | Methylene protons adjacent to two electron-withdrawing groups (aromatic ring and nitrile). Lack of adjacent protons results in a singlet. |

| H9 (-OCH₃) | ~3.90 | s (singlet) | N/A | Methoxy protons are chemically equivalent and shielded by the oxygen atom. No adjacent protons leads to a singlet. |

| H5 | ~7.05 | dd (doublet of doublets) | J(H5-F) ≈ 8.5 (ortho), J(H5-H6) ≈ 2.0 (meta) | H5 is ortho to the fluorine, resulting in a large H-F coupling. It is also meta to H6, resulting in a smaller H-H coupling. |

| H6 | ~7.10 | d (doublet) | J(H6-H5) ≈ 2.0 (meta) | H6 is meta to H5, showing a small meta coupling. Coupling to H2 (para) is typically too small to be resolved. |

| H2 | ~7.15 | t (triplet-like) or dd | J(H2-F) ≈ 8.5 (meta), J(H2-H6) is negligible | H2 is coupled to the adjacent fluorine (meta) and the proton on C1. The signal appears as a doublet of doublets, which can sometimes resemble a triplet due to similar coupling constants. |

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly based on solvent and concentration.[5][6]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic effects of the substituents. The fluorine atom introduces characteristic C-F couplings, which are invaluable for assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale & Causality |

| C8 (-CH₂CN) | ~23 | Singlet | Aliphatic sp³ carbon, shielded relative to aromatic carbons. |

| C9 (-OCH₃) | ~56 | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| C-CN (Nitrile) | ~117 | Singlet | sp-hybridized carbon of the nitrile group, characteristically deshielded. |

| C1 | ~119 | Doublet (²JCF ≈ 18 Hz) | Aromatic carbon directly attached to the CH₂CN group. Its proximity to fluorine results in a two-bond C-F coupling. |

| C2 | ~116 | Doublet (²JCF ≈ 21 Hz) | Shielded by the ortho-methoxy group. Exhibits a two-bond C-F coupling. |

| C5 | ~125 | Doublet (³JCF ≈ 6 Hz) | Deshielded relative to C2 and C6. Shows a smaller three-bond C-F coupling. |

| C6 | ~114 | Singlet or small doublet | Shielded by the para-methoxy group. Four-bond C-F coupling is often negligible or very small. |

| C3 (-O) | ~148 | Doublet (²JCF ≈ 10 Hz) | Deshielded due to direct attachment to the electronegative oxygen. Shows a two-bond C-F coupling. |

| C4 (-F) | ~152 | Doublet (¹JCF ≈ 245 Hz) | Directly bonded to fluorine, resulting in significant deshielding and a very large one-bond C-F coupling constant. |

Note: Predicted values are based on standard NMR prediction algorithms. Experimental verification is essential.[7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The vibrational frequencies of bonds act as a molecular fingerprint.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-650 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Caption: Standard workflow for ATR-IR spectroscopic analysis.

IR Spectral Interpretation

Each functional group in this compound has a characteristic absorption band.

Table 3: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (in -CH₂- and -OCH₃) |

| ~2250 | C≡N Stretch | Nitrile |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1100-1000 | C-F Stretch | Aryl Fluoride |

The most diagnostic peak in the IR spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹, which is highly characteristic of the nitrile (C≡N) functional group.[10] The presence of this peak, along with the C-O and C-F stretching bands, provides strong, self-validating evidence for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's structure through its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation known as the molecular ion (M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data Interpretation

-

Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For this compound, this peak is expected at an m/z of 165 , corresponding to the molecular weight of C₉H₈FNO.[2]

-

Fragmentation Analysis: The stability of the fragments dictates the appearance of the mass spectrum. The most logical and energetically favorable fragmentation pathway involves the cleavage of the benzylic C-C bond.

Caption: Primary fragmentation pathway in EI-MS.

Table 4: Major Expected Fragments in Mass Spectrum

| m/z | Proposed Fragment Structure | Identity |

| 165 | [C₉H₈FNO]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₇H₆FO]⁺ | [M - CH₂CN]⁺ |

| 97 | [C₆H₄FO]⁺ | [125 - CO]⁺ |

The base peak (most intense peak) in the spectrum is likely to be the m/z 125 fragment, the 4-fluoro-3-methoxybenzyl cation. Its high stability is due to the resonance delocalization of the positive charge across the aromatic ring, which is enhanced by the electron-donating methoxy group. This predictable fragmentation provides a powerful cross-check for the structural assignment made by NMR.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a case study in the power of a multi-technique analytical approach.

-

NMR spectroscopy definitively maps the C-H framework, establishing the precise connectivity and isomeric identity through chemical shifts and coupling constants (both H-H and C-F).

-

IR spectroscopy provides rapid and unambiguous confirmation of the essential nitrile, ether, and aryl fluoride functional groups.

-

Mass spectrometry confirms the elemental composition via the molecular ion and corroborates the structure through predictable, stability-driven fragmentation.

Together, these techniques form a self-validating system of evidence that allows for the confident identification, characterization, and quality assessment of this important chemical intermediate. This guide provides the foundational data and interpretive logic necessary for any scientist working with this molecule, ensuring both technical accuracy and field-proven reliability.

References

- 1. This compound - CAS:850565-37-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurisotop.com [eurisotop.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. amecj.com [amecj.com]

- 10. Acetonitrile [webbook.nist.gov]

The Strategic Application of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Immediate Release to Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide delineates the strategic importance and potential applications of the fluorinated building block, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, in modern medicinal chemistry. With a primary focus on the synthesis of targeted oncology therapeutics, we explore its role as a key intermediate for novel kinase inhibitors, particularly analogs of the FDA-approved MEK inhibitor, Trametinib. This document provides a comprehensive analysis of the synthetic utility of this compound, the pharmacological rationale for its specific substitution pattern, and detailed hypothetical protocols for its conversion into therapeutically relevant scaffolds.

Introduction: The Imperative for Advanced Intermediates in Kinase Inhibitor Discovery

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target specific signaling pathways dysregulated in tumor cells. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations (e.g., in BRAF), drives the proliferation of various cancers, most notably melanoma.[1][2] Dual inhibition of this pathway, through combined BRAF and MEK inhibitors, has become a standard of care for patients with BRAF-mutant metastatic melanoma.[2]

Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2, exemplifies the success of this therapeutic strategy.[1] Its chemical structure, featuring a core 2-fluoro-4-iodo-phenylamino moiety, underscores the importance of precisely substituted aromatic building blocks in achieving high potency and selectivity. This guide focuses on the potential of this compound as a versatile starting material for the synthesis of next-generation kinase inhibitors, including novel Trametinib analogs. The strategic incorporation of fluorine and a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, offering a promising avenue for the development of improved therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [Internal Data] |

| Molecular Weight | 165.17 g/mol | [Internal Data] |

| Appearance | Off-white to yellow solid | [Internal Data] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [Internal Data] |

| Purity | ≥98% (typical) | [Internal Data] |

Synthetic Utility: A Gateway to Bioactive Scaffolds

The chemical architecture of this compound offers multiple handles for synthetic manipulation, making it a highly valuable intermediate.

The Phenylacetonitrile Moiety: A Precursor to Primary Amines

The nitrile group is a versatile functional group that can be readily converted to a primary amine, a key functional group in many kinase inhibitors for the formation of urea or amide linkages to the core heterocyclic scaffold. The reduction of the nitrile to a primary amine is a crucial transformation.

Experimental Protocol: Reduction of this compound to 2-(4-Fluoro-3-methoxyphenyl)ethanamine

This protocol describes a standard procedure for the reduction of a phenylacetonitrile derivative to the corresponding phenethylamine.

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluoro-3-methoxyphenyl)ethanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure primary amine.

Recent advancements in electrocatalysis have also demonstrated the highly selective reduction of acetonitriles to primary amines, offering a potentially greener and more efficient alternative to traditional metal hydride reagents.[3][4]

The Fluorine and Methoxy Substituents: Modulators of Biological Activity

The presence and position of the fluorine and methoxy groups on the phenyl ring are not arbitrary. These substituents can profoundly influence the biological activity of the final compound.

-

Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with the target protein.[5]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, which is critical for optimal binding to the kinase active site. Studies on fluorine-substituted methoxyphenylalkyl amides have shown that the relative orientation of these groups significantly impacts agonist activity at melatonin receptors, highlighting the importance of their spatial arrangement.[6]

Application in the Synthesis of MEK Inhibitor Analogs

The primary proposed application of this compound is in the synthesis of novel MEK inhibitors structurally related to Trametinib. The core of Trametinib is assembled from key intermediates, including a substituted aniline.[7][8][9] By leveraging the synthetic transformations described above, this compound can serve as a precursor to an analogous aniline.

DOT Diagram: Proposed Synthetic Pathway to a Trametinib Analog

Caption: Proposed synthetic workflow to a Trametinib analog.

This proposed pathway highlights how this compound can be elaborated into a key urea intermediate, which can then be condensed with a suitable heterocyclic core to generate the final kinase inhibitor. This strategy allows for the exploration of structure-activity relationships by modifying the substitution pattern on the phenyl ring.

The MAPK Signaling Pathway: The Therapeutic Target

A deep understanding of the target pathway is crucial for rational drug design.

DOT Diagram: The RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition

Caption: Inhibition of the MAPK pathway by Trametinib/analogs.

Constitutive activation of the MAPK pathway is a hallmark of many cancers.[10] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[2] By inhibiting MEK, Trametinib and its analogs prevent the downstream signaling that leads to uncontrolled cell proliferation and survival.

Conclusion and Future Directions

This compound is a strategically important building block with significant potential in medicinal chemistry. Its utility as a precursor to novel kinase inhibitors, particularly analogs of MEK inhibitors like Trametinib, offers a compelling avenue for the development of new oncology therapeutics. The unique substitution pattern of this compound provides a valuable platform for fine-tuning the pharmacological properties of the resulting drug candidates. Further exploration of the synthetic transformations of this intermediate and the biological evaluation of its derivatives are warranted to fully realize its potential in drug discovery.

References

- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical reduction of acetonitrile to ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development and utilization of fluorinated synthetic building blocks. Among these, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile has emerged as a particularly valuable precursor, primarily due to its role in the synthesis of complex heterocyclic scaffolds found in a variety of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this versatile building block, with a focus on its utility in the development of targeted therapies.

Physicochemical Properties and Safety Profile

Table 1: Physicochemical Data of Related Phenylacetonitriles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| (2-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Powder Solid | 65 - 69 | 143 @ 15 mmHg |

| (4-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Liquid/Solid | 10 - 12 | 286 - 287 |

| This compound | C₉H₈FNO | 165.16 | Solid | N/A | N/A |

Data for related compounds sourced from[1][2]. Data for the topic compound is based on its known state and molecular formula.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This two-step process typically starts from the commercially available 4-fluoro-3-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Fluoro-3-methoxybenzyl Chloride

-

Reaction Setup: To a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a reducing agent like sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Reduction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-fluoro-3-methoxybenzyl alcohol.

-

Chlorination: Dissolve the crude alcohol in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion of the alcohol.

-

Isolation: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford crude 4-fluoro-3-methoxybenzyl chloride, which can be used in the next step without further purification.

Step 2: Cyanation to this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-fluoro-3-methoxybenzyl chloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and a suitable organic solvent like ethyl acetate (EtOAc).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Role of this compound as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of its three key functional components: the nitrile group, the active methylene (benzylic) protons, and the substituted aromatic ring.

Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for the introduction of other key chemical groups.

-

Hydrolysis to Acetic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-fluoro-3-methoxyphenyl)acetic acid. This transformation is fundamental for introducing a carboxylic acid moiety, a common pharmacophore in drug molecules.

-

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, 2-(4-fluoro-3-methoxyphenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to a crucial amine functional group for further derivatization.

Reactivity of the Active Methylene Group

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

-

Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the benzylic position.

Reactions Involving the Aromatic Ring

While the carbon-fluorine bond is generally robust, the aromatic ring can still participate in electrophilic aromatic substitution reactions, with the methoxy and fluoro groups directing the position of substitution.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent and high-value application of this compound is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[3][4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[] Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7][8]

For instance, the core of several JAK inhibitors, including Ruxolitinib, features a pyrrolo[2,3-d]pyrimidine scaffold connected to a substituted pyrazole ring.[3][9][10] The synthesis of these complex molecules often involves the construction of a key intermediate that incorporates the cyclopentylpropionitrile side chain, which can be derived from precursors like this compound.

Illustrative Synthetic Workflow: Towards a JAK Inhibitor Core

The following workflow illustrates a plausible synthetic route from this compound to a key intermediate for a JAK inhibitor.

Caption: Synthetic workflow from 4-fluoro-3-methoxybenzaldehyde to a key JAK inhibitor precursor.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic combination of a fluorinated and methoxy-substituted phenyl ring with a reactive nitrile and an active methylene group provides multiple avenues for the construction of complex molecular architectures. The demonstrated utility of this compound in the synthesis of cutting-edge therapeutics, such as JAK inhibitors, underscores its importance in the ongoing quest for novel and effective treatments for a range of diseases. As drug discovery continues to evolve, the demand for such well-designed, functionalized building blocks is set to increase, solidifying the role of this compound as a key player in the development of next-generation pharmaceuticals.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

Safety and handling precautions for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Introduction: A Proactive Approach to Laboratory Safety

This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug development. Its unique combination of a nitrile group, a fluorinated aromatic ring, and a methoxy substituent makes it a valuable intermediate for synthesizing complex molecular architectures. However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific safety data for this precise molecule is not extensively published, this document synthesizes information from authoritative sources on structurally analogous compounds, including substituted acetonitriles, fluorinated aromatics, and the parent compound, acetonitrile. This proactive, analog-based approach is a cornerstone of robust chemical safety management in research and development environments where novel substances are common.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. The risk profile of this compound is derived from the synergistic properties of its constituent functional groups.

Predicted Physicochemical Properties and Identifiers

While exhaustive experimental data is not available, the properties of this compound can be estimated. It is crucial to handle it as a substance with unknown full toxicological properties.

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₉H₈FNO | (Calculated) |

| Molecular Weight | 165.16 g/mol | (Calculated)[1] |

| CAS Number | Not readily available | Analogues used for data |

| Appearance | Likely a solid or liquid | Based on similar compounds[2][3] |

| Primary Hazards | Acute toxicity (all routes), Eye/Skin Irritation | Based on analogues[4][5] |

Predicted GHS Hazard Classification

Based on data from similar substituted acetonitriles, the following GHS classification should be assumed.[1][4][5][6]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

|

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

|

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

|

| Serious Eye Irritation | H319: Causes serious eye irritation | Warning |

|

| Skin Irritation | H315: Causes skin irritation | Warning |

|

Note: Some analogues are classified as 'Toxic' (Danger) rather than 'Harmful' (Warning).[1][6] A conservative approach dictates handling this compound with the higher degree of caution.

Toxicological Deep Dive: The Nitrile Threat

The primary toxicological concern with any acetonitrile derivative is its potential to act as a metabolic precursor to cyanide.[7] While acetonitrile itself has a delayed onset of toxicity, the metabolic process is the critical hazard. The nitrile group (-C≡N) can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of hydrogen cyanide (HCN). HCN then inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively halting aerobic metabolism and leading to cytotoxic hypoxia.

The presence of the fluorophenyl and methoxy groups will influence the rate and pathway of this metabolism, but the fundamental hazard remains. Therefore, all exposure routes—inhalation, dermal absorption, and ingestion—must be considered significant and potentially dangerous.[7][8]

Structural Hazard Analysis

The following diagram illustrates the key functional groups and their associated hazards.

Caption: Key functional groups and their associated hazards.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6][9] This is non-negotiable and serves to contain vapors and prevent inhalation, which is a primary exposure route.[8]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[8] All personnel must be trained on their location and use.

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE is crucial to prevent dermal and eye contact.[11]

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves.[9] Consider double-gloving for transfers of significant quantities. | Provides a barrier against dermal absorption. Acetonitrile and related compounds can penetrate latex gloves. Check manufacturer's compatibility data. |

| Eye Protection | Chemical splash goggles are mandatory.[12] A full-face shield must be worn over goggles when there is a risk of splashing.[11] | Protects against splashes that can cause serious eye irritation.[4] |

| Skin/Body Protection | A flame-resistant lab coat, fully buttoned.[9] Closed-toe shoes are required. | Prevents incidental skin contact. |

| Respiratory Protection | Typically not required when using a fume hood. If vapors/aerosols may be generated outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] | A properly functioning fume hood is the primary method of respiratory protection. |

Section 3: Standard Operating Protocol for Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and incidents.

Step-by-Step Handling Procedure

-

Pre-Handling Assessment: Before starting, review this safety guide and the specific experimental protocol. Ensure all engineering controls are functional and all required PPE is available and in good condition.

-

Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[9]

-

Weighing and Transfer:

-

Don appropriate PPE (lab coat, goggles, gloves).

-

Tare a suitable container on a balance inside the fume hood.

-

Carefully transfer the required amount of the compound, avoiding the generation of dust or splashes.

-

Close the primary container immediately after transfer.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel within the fume hood.

-

Use techniques (e.g., cannulation for liquids, powder funnels for solids) that minimize the chance of spills.

-

-

Post-Handling Decontamination:

-

Clean any contaminated glassware and equipment thoroughly.

-

Wipe down the work surface within the fume hood.

-

Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them as hazardous waste.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.[4][10]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these can initiate hazardous reactions.[6][7]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Spill Response

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[4]

-

Decontaminate the area with soap and water.[9]

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact your institution's emergency response team (e.g., Environmental Health & Safety).[9]

-

Prevent entry into the affected area.

-

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.[4][8]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[8][13]

Emergency Response Workflow

Caption: A decision workflow for handling emergency incidents.

Section 5: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

-

Waste Classification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[12]

-

Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[11][12]

-

Disposal Method: The only acceptable method of disposal is through a licensed hazardous waste management company.[4][6] The most probable disposal route is high-temperature incineration.[8] It is critical that this is performed in a specialized facility equipped with scrubbers, as the combustion of fluorinated organic compounds can produce highly corrosive and toxic hydrogen fluoride (HF).[14]

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential hazards demand respect and meticulous handling. By understanding its toxicological profile based on sound chemical principles, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling and emergencies, researchers can work with this compound safely and effectively. Safety is not an impediment to research; it is the foundation upon which successful and responsible scientific advancement is built.

References

- 1. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]

- 3. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ineos.com [ineos.com]

- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atul.co.in [atul.co.in]

- 14. epa.gov [epa.gov]

A Senior Application Scientist's Guide to Sourcing 2-(4-Fluoro-3-methoxyphenyl)acetonitrile for Pharmaceutical R&D

<

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection and qualification of commercial suppliers for the critical chemical intermediate, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS No. 139632-35-6). Moving beyond a simple vendor list, this document establishes a multi-faceted evaluation protocol covering chemical purity, documentation and traceability, scalability, and quality systems. It includes a detailed, actionable workflow for incoming material validation, ensuring the integrity and reproducibility of research and development activities. The principles and methodologies outlined herein are designed to mitigate risks associated with raw material quality, which is a cornerstone of successful and compliant pharmaceutical development.[1][2][3]

Introduction: The Strategic Importance of a Key Building Block

This compound is a substituted phenylacetonitrile derivative that serves as a versatile and valuable building block in modern medicinal chemistry.[4] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance crucial pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and bioavailability.[4][5] Consequently, fluorinated intermediates like this acetonitrile derivative are integral to the synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics.[4][5]

The quality of this starting material is not a trivial matter; it has a direct and significant impact on the safety and efficacy of the final drug product.[1][6] The presence of impurities can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the API.[6][7] In a regulated environment, the quality, purity, and stability of raw materials are critical parameters that are subject to stringent regulatory scrutiny.[1][3] Therefore, the selection of a reliable and qualified supplier is a foundational step in risk mitigation for any drug discovery and development program.[2][8]

A Multi-Factor Framework for Supplier Evaluation

Choosing a supplier should be a systematic process based on objective criteria. For a critical reagent like this compound, the following pillars of evaluation are essential.

Chemical Purity and Impurity Profiling

The adage "you get what you pay for" is particularly true for chemical reagents. A supplier's ability to provide consistent, high-purity material is paramount.

-

Purity Specifications: Look for suppliers who offer detailed purity specifications (e.g., ≥98%, ≥99.5%). For early-stage research, a 97-98% purity may suffice, but for later-stage development and process chemistry, higher purity is essential to ensure reproducible results.[9]

-

Analytical Transparency: A reputable supplier will provide a batch-specific Certificate of Analysis (CoA) that details the methods used for purity assessment (e.g., HPLC, GC, qNMR) and the results.[8][10] The absence of a detailed CoA is a significant red flag.

-

Impurity Identification: The CoA should ideally list any identified impurities and their relative concentrations. Understanding the impurity profile is critical for predicting potential downstream synthetic challenges.

Documentation and Traceability

Comprehensive documentation is the backbone of regulatory compliance and quality assurance in the pharmaceutical industry.[11][12]

-

The Certificate of Analysis (CoA): This is the most critical document. A robust CoA, as mandated by GMP guidelines, should include the product name, batch/lot number, date of manufacture, expiry/retest date, a list of tests performed with acceptance limits, the numerical results for that specific batch, and the signature of authorized quality personnel.[10][11][13][14]

-

Safety Data Sheet (SDS): Ensures safe handling, storage, and disposal.

-

Spectroscopic Data: Access to raw analytical data (e.g., copies of ¹H NMR, HPLC chromatograms, Mass Spectra) for the specific batch provides an additional layer of verification and is a hallmark of a quality-focused supplier.

Scalability and Security of Supply

A research project that shows promise will quickly move from milligram-scale to multi-kilogram requirements.

-

Developmental vs. Bulk Quantities: Can the supplier provide small, developmental quantities for initial research and then scale up to supply larger quantities for preclinical and clinical studies without a change in quality?[15] A supplier's inability to scale can create significant delays and require a costly and time-consuming re-validation of a new supplier.

-

Supply Chain Reliability: Inquire about the supplier's manufacturing capabilities. Are they a manufacturer or a distributor? A direct manufacturer often provides greater control over the supply chain and better assurance of long-term availability.[1]

Quality Management and Regulatory Compliance

A supplier's commitment to a quality management system (QMS) indicates their reliability and adherence to industry standards.[8][16]

-

ISO 9001 Certification: This certification demonstrates that the supplier has a robust QMS in place for ensuring consistency and quality.[8]

-

GMP Capabilities: For later-stage development, sourcing from a supplier with Good Manufacturing Practices (GMP) capabilities is often necessary to meet regulatory requirements for materials used in clinical trial manufacturing.[8]

Market Survey of Commercial Suppliers

A number of chemical suppliers list this compound in their catalogs. The following table provides a comparative summary of offerings based on publicly available data. This is intended as a representative sample and not an exhaustive or endorsed list. Researchers should conduct their own due diligence.

| Supplier Category | Example Vendors | Typical Purity Offered | Available Quantities | Documentation Provided |

| Major Global Distributors | Fisher Scientific, Sigma-Aldrich (Merck), VWR | 97-99% | 1g - 100g | Standard CoA, SDS |

| Specialty Building Block Suppliers | Apollo Scientific, Combi-Blocks, Enamine | ≥97% | 1g - 250g | CoA, SDS, often with NMR/GC-MS data upon request |

| Manufacturers & Bulk Suppliers | Sunway Pharm Ltd, Nanjing Finechem | ≥98% to custom specs | 1kg - 100s of kgs | Detailed CoA, SDS, Process Info (under NDA) |

Workflow and Protocol for Incoming Material Qualification

Trust, but verify. Regardless of the supplier's reputation, it is imperative for the end-user to perform an independent quality assessment on each incoming batch of critical material. This self-validating process ensures the identity and purity of the material before it is committed to an experiment.

Diagram: Supplier Selection and Material Qualification Workflow

Caption: Workflow for vetting suppliers and qualifying incoming raw materials.

Experimental Protocol: QC Verification of this compound

Objective: To confirm the identity and assess the purity of a commercially supplied batch.

1. Documentation Review & Physical Inspection: a. Log the supplier name, product number, batch/lot number, and date of receipt. b. Compare the received material's label information with the purchase order and the supplier's CoA. c. Visually inspect the material. It is typically a solid. Note its color and appearance (e.g., "white crystalline solid," "off-white powder").